molecular formula C12H11N5O4S2 B2854285 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 532387-38-5

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2854285
CAS No.: 532387-38-5
M. Wt: 353.37
InChI Key: HEHDOVPQQJGTNG-UHFFFAOYSA-N
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Description

2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a thiadiazole-based derivative featuring a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a 4-nitrophenylacetamide moiety via a thioether linkage. Its structural uniqueness lies in the combination of electron-withdrawing nitro and hydrogen-bonding acetamido groups, which influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S2/c1-7(18)13-11-15-16-12(23-11)22-6-10(19)14-8-2-4-9(5-3-8)17(20)21/h2-5H,6H2,1H3,(H,14,19)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHDOVPQQJGTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and an acetamido group, contribute to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound has a molecular formula of C14H15N5O3S2 and a molecular weight of approximately 365.4 g/mol. The presence of the nitrophenyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.

Feature Description
Molecular Formula C14H15N5O3S2
Molecular Weight 365.4 g/mol
Structural Components Thiadiazole ring, acetamido group, nitrophenyl moiety

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for antibiotic development. The compound's mechanism involves interactions with microbial enzymes and cell membranes, disrupting vital cellular processes.

Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies reveal that it can induce apoptosis in glioma cells through mechanisms that involve the inhibition of specific signaling pathways such as the Akt pathway. This suggests potential applications in cancer therapy.

Enzyme Inhibition

The mechanism of action includes the inhibition of key enzymes involved in metabolic pathways. The thiadiazole ring can form hydrogen bonds with enzyme active sites, leading to decreased enzyme activity. This property is particularly relevant for developing treatments for conditions like leishmaniasis and other parasitic infections.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    • A study reported that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Apoptosis Induction in Cancer Cells
    • In glioma cell lines, treatment with this compound resulted in a significant increase in apoptotic markers within 24 hours of exposure.
  • Enzyme Interaction Studies
    • Binding assays demonstrated that the compound interacts with enzymes through hydrophobic interactions and hydrogen bonding, leading to inhibition rates exceeding 70% for certain target enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The thiadiazole ring forms stable complexes with proteins and enzymes.
  • Hydrophobic Interactions: Enhances binding affinity to lipid membranes and proteins.
  • Signal Transduction Modulation: Alters pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances polarity and may improve DNA intercalation or enzyme-binding affinity compared to chloro or methyl substituents .

Anticancer Activity

Compound Mechanism of Action Akt Inhibition (%) Apoptosis Induction Cell Line Tested
Target Compound Predicted Akt inhibition via π-π/H-bonding Not reported Not reported Not tested
Compound 3 (from ) Akt inhibition, cell cycle arrest 92.36% Yes C6 glioma
Compound 8 (N-(6-nitrobenzothiazol-2-yl)...) Akt inhibition, apoptosis 86.52% Yes C6 glioma

Insights :

  • Compound 3, with a 4-chlorophenyl group, shows superior Akt inhibition (92.36%) compared to nitrobenzothiazole derivatives (86.52%) . The target compound’s nitro group may enhance binding to Akt’s hydrophobic pockets but requires experimental validation.

Physicochemical Properties

Property Target Compound Compound 3 Compound 4h
Melting Point (°C) Not reported 226–228 265–267
Calculated Molecular Weight (g/mol) ~406.4 ~432.9 ~470.59
Elemental Analysis (C/H/N) Estimated: ~49.5%/3.7%/13.8% 52.91%/3.13%/NA 52.35%/5.09%/16.07%

Notes:

  • The nitro group reduces nitrogen content compared to ureido derivatives (e.g., 4h: 16.07% N) .
  • Higher melting points in analogs like 4h (265–267°C) suggest stronger intermolecular forces due to ureido groups .

Q & A

Basic: What are the optimal synthetic routes for 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, typically starting with thiadiazole ring formation followed by sequential acylation and thioether coupling. Key steps include:

  • Thiadiazole core assembly : Cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Acylation : Reacting the thiadiazole intermediate with chloroacetyl chloride in solvents like DMF or dichloromethane.
  • Thioether formation : Coupling with 4-nitrothiophenol or analogous thiols under basic conditions.
    Optimal yield requires precise control of temperature (60–80°C for acylation), solvent choice (polar aprotic solvents enhance reactivity), and reaction time (monitored via TLC). Post-synthesis purification via column chromatography and characterization by 1H^1H/13C^{13}C NMR and HRMS ensures structural fidelity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies in biological data (e.g., varying IC50_{50} values) may arise from:

  • Purity variability : Validate compound purity (>95%) via HPLC and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.
  • Orthogonal assays : Confirm activity using complementary methods (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity).
  • Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to isolate mechanism-driven effects. Cross-reference with molecular docking results to validate target engagement .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Critical techniques include:

  • 1H^1H/13C^{13}C NMR : Identify protons on the acetamido group (~2.0 ppm for CH3_3), nitrophenyl aromatic protons (7.5–8.5 ppm), and thiadiazole ring protons (distinct splitting patterns).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error.
  • IR spectroscopy : Detect C=O stretches (~1650–1700 cm1^{-1}) and S–S/S–C vibrations (500–700 cm1^{-1}).
  • XRD (if crystalline) : Resolve thiadiazole ring planarity and nitro group orientation .

Advanced: What in silico strategies can predict the binding affinity of this compound to cancer-related targets like VEGFR-2 or BRAF kinase?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., acetamido with Lys/Arg residues) and π-π stacking (nitrophenyl with hydrophobic pockets).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors on thiadiazole) for activity. Validate predictions with in vitro kinase inhibition assays .

Basic: What are the recommended storage conditions to ensure the compound's stability for long-term studies?

Store in anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the acetamido and thioether groups. Avoid light exposure (nitrophenyl is photosensitive). Monitor stability via:

  • HPLC : Quarterly checks for degradation peaks.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>150°C typically stable) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the anticancer efficacy of thiadiazole derivatives?

  • Functional group substitutions : Replace nitrophenyl with electron-withdrawing (e.g., –CF3_3) or donating groups (e.g., –OCH3_3) to modulate solubility and target affinity.
  • Bioisosteric replacements : Swap thiadiazole with oxadiazole to assess ring flexibility.
  • In vitro screening : Test derivatives against panels of cancer cell lines (e.g., MCF-7, A549) with cisplatin as a reference.
  • QSAR modeling : Correlate logP, polar surface area, and IC50_{50} values to guide lead optimization .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound's antimicrobial activity?

  • Broth microdilution : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion : Measure zone-of-inhibition diameters (≥15 mm suggests potency).
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 24 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced: What experimental approaches can elucidate the compound's mechanism of action in inflammatory pathways?

  • Cytokine profiling : Use ELISA or Luminex multiplex assays to quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages.
  • Western blotting : Analyze NF-κB and MAPK pathway activation (phospho-IκBα, p38).
  • ROS detection : Employ DCFH-DA fluorescence to measure oxidative stress in treated cells.
  • In vivo validation : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with histopathological analysis .

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